An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Amino-3-(2-hydroxyethoxy)benzonitrile
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Amino-3-(2-hydroxyethoxy)benzonitrile
This guide provides a comprehensive technical overview of the anticipated chemical properties, spectroscopic signatures, and potential synthetic routes for the novel compound 2-Amino-3-(2-hydroxyethoxy)benzonitrile. As a molecule of interest for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with data from analogous structures to present an authoritative projection of its behavior and utility.
Molecular Structure and Identification
2-Amino-3-(2-hydroxyethoxy)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with an amino group at the 2-position and a 2-hydroxyethoxy substituent at the 3-position. The strategic placement of these functional groups—a primary amine, a nitrile, an ether linkage, and a primary alcohol—suggests a rich and versatile chemical reactivity profile, making it a potentially valuable building block in medicinal chemistry and materials science.
Key Structural Features:
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Benzene Ring: Provides a rigid scaffold for the functional groups.
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Nitrile Group (-C≡N): A polar, aprotic functional group that can participate in various transformations.
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Amino Group (-NH₂): A key nucleophilic center and a site for further derivatization.
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Hydroxyethoxy Group (-O-CH₂-CH₂-OH): Introduces hydrophilicity and an additional reactive site (primary alcohol).
As of the writing of this guide, a specific CAS number for 2-Amino-3-(2-hydroxyethoxy)benzonitrile has not been assigned in major chemical databases. However, researchers can refer to the CAS numbers of structurally related compounds to aid in literature searches for analogous reactivity and properties:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. These values are calculated or estimated based on the compound's structure and data from analogous molecules.
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Molecular Formula | C₉H₁₀N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 178.19 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Many substituted benzonitriles and anilines are crystalline solids at room temperature.[6] |
| Melting Point | 80-100 °C (estimated) | The presence of hydrogen bonding (from -NH₂ and -OH groups) would likely result in a higher melting point than simpler benzonitriles. For comparison, 2-Amino-6-(Trifluoromethyl)Benzonitrile has a melting point of 65-70°C.[6] |
| Boiling Point | > 300 °C (estimated) | Expected to be high due to the molecular weight and hydrogen bonding capabilities. Decomposition may occur at higher temperatures. Benzonitrile itself has a boiling point of 188-191 °C.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, methanol, and ethanol. | The hydroxyethoxy group enhances water solubility compared to benzonitrile, but the aromatic core limits it. Solubility in polar organic solvents is expected to be good, a common trait for similar compounds.[6] |
| pKa | ~3-4 for the anilinium ion (-NH₃⁺); ~15-16 for the hydroxyl group (-OH) | The electron-withdrawing nitrile group will decrease the basicity of the amino group compared to aniline. The hydroxyl group's acidity is expected to be similar to that of ethanol. |
Anticipated Spectroscopic Signatures
For the structural elucidation and confirmation of synthesized 2-Amino-3-(2-hydroxyethoxy)benzonitrile, the following spectroscopic signatures are predicted:
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¹H NMR:
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Aromatic Protons (3H): Complex multiplets or distinct doublets and triplets in the range of δ 6.5-7.5 ppm.
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Amino Protons (2H): A broad singlet, typically in the range of δ 4.0-5.0 ppm, which is exchangeable with D₂O.
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Ether Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm.
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Alcohol Protons (-CH₂-OH): A triplet around δ 3.7-3.9 ppm.
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Hydroxyl Proton (1H): A broad singlet or triplet, with a chemical shift that is concentration and solvent-dependent.
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¹³C NMR:
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Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm.
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Aromatic Carbons (6C): Signals between δ 110-150 ppm. The carbon attached to the amino group will be upfield, while the one attached to the nitrile will be downfield.
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Ether Carbon (-O-CH₂-): A signal around δ 68-72 ppm.
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Alcohol Carbon (-CH₂-OH): A signal around δ 60-64 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.
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O-H Stretching: A broad peak around 3200-3600 cm⁻¹ for the alcohol.
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C≡N Stretching: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
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C-O Stretching: Strong peaks in the region of 1050-1250 cm⁻¹ for the ether and alcohol.
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C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): An expected peak at m/z = 178.19.
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Key Fragmentation Patterns: Loss of CH₂OH (m/z = 31), loss of C₂H₄O (m/z = 44), and other fragments corresponding to the stable aromatic core.
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Reactivity and Synthetic Considerations
The multifunctionality of 2-Amino-3-(2-hydroxyethoxy)benzonitrile offers a wide array of potential chemical transformations, making it a versatile synthetic intermediate.
Reactivity of Functional Groups
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Amino Group: As a primary aromatic amine, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It is also readily acylated, alkylated, or used in the formation of sulfonamides and ureas.
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Nitrile Group: This group is a valuable precursor to other functionalities. It can be:
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Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
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Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.
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Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.[5]
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Hydroxyethoxy Group: The primary alcohol is a site for:
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Oxidation to an aldehyde or a carboxylic acid.
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Esterification with carboxylic acids or acyl chlorides.
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Etherification to introduce further modifications.
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Aromatic Ring: The amino and hydroxyethoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The nitrile group is deactivating and meta-directing. The net effect will favor substitution at the 4- and 6-positions.
Proposed Synthetic Route
A logical and efficient synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile would involve the Williamson ether synthesis starting from the commercially available 2-amino-3-hydroxybenzonitrile.
Reaction Scheme:
